N-(5-nitro-1,3-thiazol-2-yl)propanamide
Description
Properties
CAS No. |
14538-16-0 |
|---|---|
Molecular Formula |
C6H7N3O3S |
Molecular Weight |
201.21 g/mol |
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H7N3O3S/c1-2-4(10)8-6-7-3-5(13-6)9(11)12/h3H,2H2,1H3,(H,7,8,10) |
InChI Key |
JKXJETCCPVNCSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Hantzsch protocol involves the condensation of thiourea with α-haloketones or α-haloaldehydes . For 2-amino-1,3-thiazole, chloroacetaldehyde serves as the α-haloaldehyde component. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic α-carbon of chloroacetaldehyde, followed by cyclization and elimination of HCl.
Typical Reaction Setup
Yield and Purity Considerations
Under optimized conditions, yields of 2-amino-1,3-thiazole range from 65% to 85%. Impurities such as unreacted thiourea or over-alkylated products are mitigated by controlled stoichiometry and gradual addition of chloroacetaldehyde.
Nitration to 5-Nitro-2-Amino-1,3-Thiazole
Introducing the nitro group at the 5-position of the thiazole ring requires careful control of electrophilic aromatic substitution (EAS) conditions. The amino group at position 2 acts as a strong activating, ortho/para-directing group, favoring nitration at the 5-position (para to the amino group).
Nitration Protocol
Reagents :
-
Nitrating mixture: Concentrated HNO₃ (90%) and H₂SO₄ (98%) in a 1:3 ratio
-
Temperature: 0–5°C (ice bath) to minimize side reactions
Procedure :
-
Dissolve 2-amino-1,3-thiazole in H₂SO₄ under vigorous stirring.
-
Add HNO₃ dropwise over 30 minutes.
-
Maintain reaction at 0–5°C for 2 hours, then warm to room temperature for 1 hour.
-
Quench with ice water, neutralize with NaHCO₃, and extract with ethyl acetate.
Regioselectivity and Side Products
The nitro group predominantly occupies the 5-position due to the amino group’s directing effects. Minor byproducts (e.g., 4-nitro isomers) are removed via recrystallization from ethanol/water mixtures.
Acylation to this compound
The final step involves acylation of 5-nitro-2-amino-1,3-thiazole with propionyl chloride to install the propanamide moiety. The electron-withdrawing nitro group reduces the nucleophilicity of the amine, necessitating activated acylating agents.
Acylation Conditions
Reagents :
-
5-Nitro-2-amino-1,3-thiazole (1 equiv)
-
Propionyl chloride (1.5 equiv)
-
Base: Triethylamine (2 equiv) to scavenge HCl
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature : 0°C to room temperature, 4–6 hours
Workup :
-
Wash with aqueous HCl (1M) to remove excess base.
-
Dry organic layer over Na₂SO₄ and concentrate under vacuum.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, 3H, CH₃), 2.42 (q, 2H, CH₂), 8.21 (s, 1H, thiazole-H4), 10.32 (s, 1H, NH).
-
¹³C NMR : δ 9.8 (CH₃), 28.5 (CH₂), 121.5 (C4), 148.2 (C5-NO₂), 165.3 (C=O).
Optimization and Purification Strategies
Solvent and Temperature Effects
Impurity Mitigation
-
N-Oxide Formation : Addition of antioxidants (e.g., L-ascorbic acid) during nitration suppresses oxidation byproducts.
-
Column Chromatography : Gradient elution (hexane:ethyl acetate 4:1 to 1:1) resolves unreacted amine and acylated product.
Analytical Characterization
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₄O₃S |
| Molecular Weight | 216.22 g/mol |
| Melting Point | 162–165°C (dec.) |
| LogP | 1.45 |
| Solubility | DMSO > 50 mg/mL |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
Nitro Group Reduction
The nitro group at the 5-position of the thiazole ring participates in selective reductions:
Nucleophilic Substitution
The electron-deficient thiazole ring undergoes substitution at the 2- and 4-positions:
Cyclization Reactions
Propanamide chain participates in intramolecular cyclization:
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed couplings:
Bioreduction Pathways
In biological systems, enzymatic reduction of the nitro group generates reactive intermediates:
Acid/Base-Mediated Rearrangements
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Solvent | Products | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | 5-nitroso isomer + CO₂ | Φ = 0.18 |
| 365 nm | Methanol | Thiazole ring dimerization product | Φ = 0.09 |
Data sourced from comparative studies on nitro-thiazole photolysis .
Industrial-Scale Optimization
Key parameters for large-scale synthesis:
Scientific Research Applications
Antimicrobial Activity
N-(5-nitro-1,3-thiazol-2-yl)propanamide has shown promising antimicrobial properties. Studies indicate that compounds with thiazole rings often exhibit significant activity against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
- Objective: To evaluate its effectiveness against Gram-positive and Gram-negative bacteria.
- Findings: The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
| Target Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to interact with cellular pathways involved in tumor growth.
Case Study: Anticancer Activity
- Objective: To assess cytotoxic effects on human breast cancer cells (MCF-7).
- Findings: The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
Agricultural Applications
This compound is also being explored for its potential as an herbicide due to the presence of the dichlorophenoxy group, which enhances herbicidal activity.
Herbicidal Activity
Research indicates that compounds with similar structural features can inhibit plant growth by interfering with metabolic pathways.
Case Study: Herbicidal Evaluation
- Objective: To determine the herbicidal efficacy on common agricultural weeds.
- Findings: Preliminary results suggest effective growth inhibition in several weed species, warranting further investigation into its mechanism of action.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity.
| Synthesis Step | Description |
|---|---|
| Step 1 | Formation of thiazole ring through cyclization. |
| Step 2 | Introduction of nitro group via nitration. |
| Step 3 | Amide formation through reaction with propanoyl chloride. |
Mechanism of Action
The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)propanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate the activity of signaling pathways involved in inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical data for N-(5-nitro-1,3-thiazol-2-yl)propanamide and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents | Notable Spectral Features (IR/NMR) | Reference |
|---|---|---|---|---|---|---|
| This compound* | C₆H₆N₃O₃S | 215.20 | Not reported | 5-NO₂, 2-propanamide | Expected IR: ~1670 cm⁻¹ (C=O), ~1530 cm⁻¹ (NO₂) | [8], [12] |
| N-(5-Phenyl-1,3-thiazol-2-yl)propanamide | C₁₂H₁₂N₂OS | 232.30 | Not reported | 5-Ph, 2-propanamide | IR: 3265 cm⁻¹ (NHCO), 1H NMR: δ 2.32 (CH₃) | [12] |
| 8d (Oxadiazole-thiazole hybrid) | C₁₅H₁₄N₄O₂S₂ | 354.43 | 135–136 | 4-MePh-oxadiazole, 2-propanamide | 1H NMR: δ 7.45–7.25 (ArH), IR: 1678 cm⁻¹ (C=O) | [1] |
| 8h (Oxadiazole-thiazole hybrid) | C₁₅H₁₃N₅O₄S₂ | 407.43 | 158–159 | 3-NO₂Ph-oxadiazole, 2-propanamide | 1H NMR: δ 8.45–8.20 (ArH), IR: 1675 cm⁻¹ (C=O) | [1] |
| N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | C₁₀H₅ClF₂N₂OS | 290.68 | Not reported | 5-Cl, 2-benzamide (2,4-diF) | Crystal packing stabilized by N–H⋯N hydrogen bonds | [13] |
*Note: Data for this compound are inferred from analogs in cited studies.
Key Observations:
- Substituent Effects : The nitro group at the 5-position (as in the target compound) increases polarity compared to methyl or phenyl substituents (e.g., 8d, 8e) .
- Melting Points: Hybrids with electron-withdrawing groups (e.g., 8h with 3-NO₂Ph) exhibit higher melting points (158–159°C) than those with electron-donating groups (e.g., 8d: 135–136°C), likely due to enhanced intermolecular interactions .
- Spectral Trends : IR spectra consistently show C=O stretches near 1670–1680 cm⁻¹, while nitro groups exhibit characteristic absorptions at ~1530 cm⁻¹ .
Crystallographic and Hydrogen-Bonding Analysis
The crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide () reveals centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds. Similar packing patterns are observed in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, where non-classical C–H⋯F/O interactions further stabilize the lattice . These findings suggest that nitro and halogen substituents critically influence supramolecular assembly, which may correlate with stability and bioavailability.
Biological Activity
N-(5-nitro-1,3-thiazol-2-yl)propanamide is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article delves into its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring with a nitro group at the 5-position and an amide functional group. This unique structure is responsible for its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects.
- Enzyme Interaction : The thiazole ring interacts with enzymes and receptors, modulating their activity and influencing various biological processes.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Research indicates significant activity against both Gram-positive and Gram-negative bacteria, as well as protozoal pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.9 μg/mL |
| Escherichia coli | >100 μg/mL |
| Candida albicans | 15 μg/mL |
This data suggests that while the compound is effective against certain bacteria, it shows limited activity against E. coli at lower concentrations .
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. Several studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 12.5 |
| A431 (skin cancer) | 18.7 |
| MCF7 (breast cancer) | 22.4 |
The IC50 values indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies have reported that compounds with similar thiazole structures can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in RSC Advances demonstrated that this compound significantly inhibited bacterial growth across various strains, highlighting its broad-spectrum antimicrobial potential .
- Cytotoxicity Evaluation : A comprehensive evaluation of thiazole derivatives revealed that this compound exhibited superior cytotoxicity compared to other derivatives tested against multiple cancer cell lines .
- Mechanistic Insights : Research focusing on the interaction of thiazole derivatives with cellular enzymes indicated that this compound could inhibit specific kinases involved in cancer progression, further supporting its role as an anticancer agent .
Q & A
Q. What synthetic methodologies are employed for the preparation of N-(5-nitro-1,3-thiazol-2-yl)propanamide, and how can reaction conditions be optimized for yield?
- Methodology : A convergent synthesis approach is recommended, involving: (i) Reacting 5-nitro-1,3-thiazol-2-amine with 3-bromopropanoyl chloride in a polar aprotic solvent (e.g., DMF) to form the intermediate 3-bromo-N-(5-nitro-1,3-thiazol-2-yl)propanamide. (ii) Coupling this intermediate with nucleophiles (e.g., thiol-containing heterocycles) under basic conditions (e.g., triethylamine) at 60–80°C for 6–8 hours. (iii) Purification via column chromatography or recrystallization.
- Optimization : Monitor reaction progress using TLC, and adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to improve yield.
Q. Which spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?
- 1H/13C-NMR : Key signals include:
- Thiazole C-H protons at δ 7.2–8.5 ppm (1H-NMR).
- Propanamide carbonyl carbon at ~170 ppm (13C-NMR).
Q. What preliminary biological screening approaches are recommended to assess the bioactivity of this compound?
- Enzyme Inhibition Assays : Test against glycogen synthase kinase-3β (GSK-3β) using a kinase activity assay (e.g., ADP-Glo™), given structural similarity to AR-A014418, a known GSK-3 inhibitor.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential.
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the interaction between this compound and potential enzyme targets like GSK-3β?
- Protocol : (i) Retrieve the crystal structure of GSK-3β (PDB ID: 1H8F) and prepare it via protein preparation workflows (e.g., removing water molecules, adding hydrogen atoms). (ii) Optimize the ligand geometry using density functional theory (DFT) at the B3LYP/6-31G* level. (iii) Perform flexible docking with AutoDock Vina, focusing on the ATP-binding pocket. Analyze binding poses for hydrogen bonds (e.g., between the nitro group and Lys85) and hydrophobic interactions.
Q. What crystallographic strategies are employed to resolve the three-dimensional structure of this compound, and how do intermolecular interactions influence its solid-state packing?
- Crystallization : Use slow evaporation from a DCM/hexane mixture.
- Data Collection : Collect X-ray diffraction data (MoKα radiation, λ = 0.71073 Å) at 100 K.
- Analysis : Refinement with SHELXL97 reveals planar geometry (max. deviation: 0.115 Å) and hydrogen-bonded chains (N—H⋯O) along the [101] direction, stabilizing the crystal lattice.
Q. How should researchers address contradictions in biological activity data observed between this compound and its structural analogs?
- Approach : (i) Perform SAR studies by synthesizing analogs with varied substituents (e.g., methyl vs. nitro groups on the thiazole ring). (ii) Compare IC₅₀ values in enzyme assays to identify critical functional groups. (iii) Use computational tools (e.g., CoMFA or QSAR models) to correlate electronic properties (e.g., Hammett σ constants) with activity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
